molecular formula C12H14BrNO2 B1288508 2-(2-Bromophenyl)-1-morpholinoethanone CAS No. 76016-38-1

2-(2-Bromophenyl)-1-morpholinoethanone

Cat. No.: B1288508
CAS No.: 76016-38-1
M. Wt: 284.15 g/mol
InChI Key: BNIMNPAXLSQYBU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-morpholinoethanone is an organic compound that features a brominated phenyl ring attached to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-morpholinoethanone typically involves the bromination of a phenyl ring followed by the introduction of a morpholinoethanone group. One common method is the bromination of phenylpropanol, followed by a reaction with morpholine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by the introduction of the morpholinoethanone group through catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromophenyl)-1-morpholinoethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The brominated phenyl ring and the morpholinoethanone moiety can interact with enzymes or receptors, modulating their activity. The exact

Properties

IUPAC Name

2-(2-bromophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMNPAXLSQYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608899
Record name 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76016-38-1
Record name 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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